N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a 1,3,4-thiadiazole core via a thioacetamide bridge. For instance, and describe the use of HATU/DIPEA-mediated couplings or nucleophilic substitutions to assemble similar benzodioxole-thiadiazole hybrids .
The benzodioxole group contributes to lipophilicity and metabolic stability, while the thiadiazole-thioether linkage may influence electronic properties and binding affinity. The 4-chlorophenoxy substituent likely enhances bioactivity by introducing halogen-mediated hydrophobic interactions, a feature observed in pharmacologically active thiadiazoles .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S2/c20-11-1-4-13(5-2-11)27-8-16(25)22-18-23-24-19(31-18)30-9-17(26)21-12-3-6-14-15(7-12)29-10-28-14/h1-7H,8-10H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAITRFYXXJGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves multiple steps. The process often includes the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the thiadiazole and acetamide groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Microtubule Disruption : The compound interferes with microtubule assembly, a crucial process in cell division.
Enzyme Inhibition
Additionally, this compound has been evaluated for its inhibitory effects on various metabolic enzymes. Preliminary findings suggest it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines (IC50 values < 10 µM).
- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects through AChE inhibition, showing promise for treating neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as:
- Solubility : Its solubility in biological fluids affects absorption.
- Stability : Chemical stability under physiological conditions is crucial for efficacy.
- Molecular Size : The size and structure impact distribution and metabolism.
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals distinct biological activities:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Microtubule disruption |
| Compound B | Neuroprotective | AChE inhibition |
| N-(benzo[d][1,3]dioxol-5-yl)... | Anticancer & Neuroprotective | Apoptosis induction & AChE inhibition |
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Substituent Effects on Physicochemical Properties
- Halogenated Groups: The 4-chlorophenoxy group in the target compound mirrors the 4-chlorobenzyl substituent in 5e and 5j (). For example, 5j (m.p. 138–140°C) exhibits higher thermal stability than non-halogenated analogues, suggesting improved crystallinity due to Cl’s electron-withdrawing effects .
- Thioether vs. Oxadiazole Linkages : The target compound’s thioacetamide bridge contrasts with the oxadiazole-thioether in 3a (). Oxadiazoles are more electronegative, which may alter electronic distribution and hydrogen-bonding capacity compared to thiadiazoles .
- Benzodioxole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
